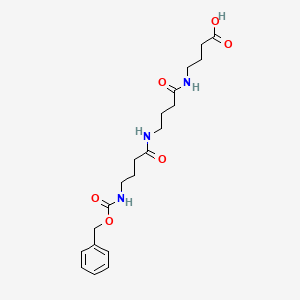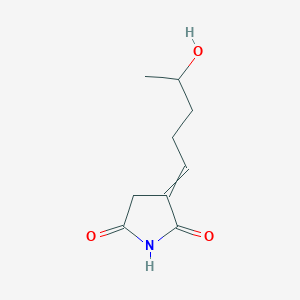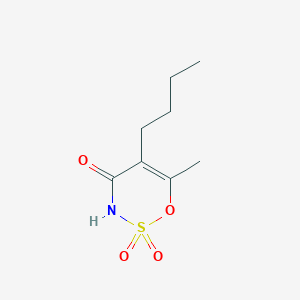![molecular formula C34H40N2O6 B14368498 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione CAS No. 91034-33-2](/img/structure/B14368498.png)
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is a complex organic compound characterized by its unique structure, which includes two amino groups and two hexyloxyphenoxy groups attached to a naphthalene-1,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene-1,5-dione core, followed by the introduction of the amino groups and the hexyloxyphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hexyloxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hexyloxyphenoxy groups can interact with hydrophobic regions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
1,5-Diaminonaphthalene: Similar in structure but lacks the hexyloxyphenoxy groups.
2,3-Diaminonaphthalene: Another isomer with different positioning of the amino groups.
1,8-Diaminonaphthalene: Contains amino groups at different positions on the naphthalene ring.
Uniqueness
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is unique due to the presence of both amino and hexyloxyphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest.
特性
CAS番号 |
91034-33-2 |
|---|---|
分子式 |
C34H40N2O6 |
分子量 |
572.7 g/mol |
IUPAC名 |
8-amino-3,7-bis(4-hexoxyphenoxy)-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C34H40N2O6/c1-3-5-7-9-19-39-23-11-15-25(16-12-23)41-29-21-27(37)32-31(33(29)35)28(38)22-30(34(32)36)42-26-17-13-24(14-18-26)40-20-10-8-6-4-2/h11-18,21-22,35,38H,3-10,19-20,36H2,1-2H3 |
InChIキー |
NKMFYNUXFWNHGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)OC2=CC(=O)C3=C(C2=N)C(=CC(=C3N)OC4=CC=C(C=C4)OCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)

![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)

![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)



![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)

